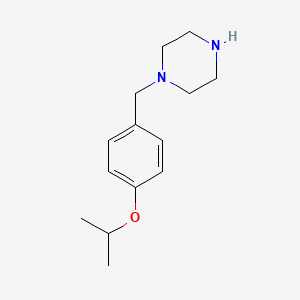

1-(4-Isopropoxybenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

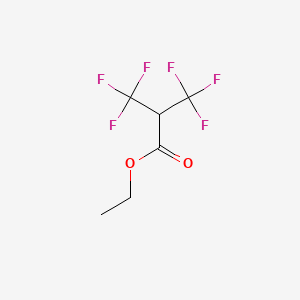

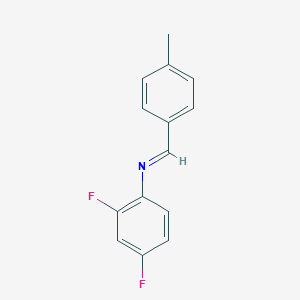

1-(4-Isopropoxybenzyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C14H22N2O and a molecular weight of 234.34 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The structure of piperazine derivatives can be influenced by different anionic structures, such as spherical, trigonal planar, tetrahedral, octahedral, polyhedral, and chain structures .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H22N2O and a molecular weight of 234.34 . The effects of anionic geometry on hydrogen-bonding networks of bifunctional 1-(4-pyridyl) piperazine have been explored .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Cardiotropic Activity : A group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including derivatives similar to 1-(4-Isopropoxybenzyl)piperazine, were synthesized and evaluated for their cardiotropic activity. The most active compound exhibited significant antiarrhythmic activity in specific arrhythmia models (Mokrov et al., 2019).

- Antibacterial Activities : Piperazine compounds, including 1,4-disubstituted piperazines, have been synthesized and tested for their antibacterial activities. They have demonstrated enhanced antimicrobial activities against drug-resistant bacterial strains (Shroff et al., 2022).

Chemical Analysis and Characterization

- Chemical and Spectral Characterization : New derivatives, including piperazine compounds, were synthesized and characterized based on their chemical and spectral properties. The characterization involved understanding their stability and performance in specific applications, like as antioxidants in base fuels (Desai et al., 2002).

Potential Therapeutic Applications

- Antihypertensive Agents : 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related to this compound, were synthesized and proposed as dual antihypertensive agents. The compounds were synthesized in free base forms and transformed into hydrochloride salts for further evaluation (Marvanová et al., 2016).

- Antimicrobial Agents : Novel compounds derived from triazole and containing piperazine carboxamides were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Mécanisme D'action

Target of Action

Piperazine derivatives, to which 1-(4-isopropoxybenzyl)piperazine belongs, are known to interact with various targets, including gaba receptors and voltage-gated sodium channels .

Mode of Action

They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Some piperazine derivatives have also been found to modulate the activity of voltage-gated sodium ion channels .

Biochemical Pathways

Given the known targets of piperazine compounds, it can be inferred that this compound may influence the gabaergic neurotransmission pathway and sodium ion channel signaling pathway .

Pharmacokinetics

The molecular weight of this compound is 23434, which is within the range generally favorable for oral bioavailability .

Result of Action

Based on the known actions of piperazine compounds, it can be inferred that this compound may induce changes in neuronal excitability and neurotransmission .

Orientations Futures

Piperazine derivatives, including 1-(4-Isopropoxybenzyl)piperazine, are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Future research may focus on the synthesis of piperazine derivatives, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Propriétés

IUPAC Name |

1-[(4-propan-2-yloxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFKNKGWFGWBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)